molecular formula C20H25N3O4 B069151 Z-Eda-eda-Z CAS No. 160256-75-7

Z-Eda-eda-Z

Katalognummer: B069151
CAS-Nummer: 160256-75-7
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: DWPBEWIGNADCAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PhXA41, auch bekannt als Latanoprost, ist ein synthetisches Analogon des Prostaglandins F2α. Es wird hauptsächlich zur Behandlung von Glaukom und okulärer Hypertension eingesetzt. Diese Verbindung ist wirksam bei der Senkung des Augeninnendrucks durch Erhöhung des Abflusses von Kammerwasser über den uveoskleralen Weg .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PhXA41 umfasst mehrere Schritte, beginnend mit dem kommerziell erhältlichen Prostaglandin F2α. Die wichtigsten Schritte umfassen Veresterung, selektive Reduktion und Phenylsubstitution. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dichlormethan und Reagenzien wie Isopropylalkohol und Phenylmagnesiumbromid .

Industrielle Produktionsverfahren

Die industrielle Produktion von PhXA41 folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Das Verfahren ist auf Ausbeute und Reinheit optimiert, wobei häufig Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung eingesetzt wird. Die Verwendung automatisierter Reaktoren und strenger Qualitätskontrollmaßnahmen stellt Konsistenz und Sicherheit im Produktionsprozess sicher .

Analyse Chemischer Reaktionen

Reaktionstypen

PhXA41 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Wichtigste gebildete Produkte

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Model Compound : Z-Eda-eda-Z is frequently utilized as a model compound to study prostaglandin analogues and their reactions. Its structure allows researchers to investigate the chemical properties and reactivity patterns of similar compounds.
  • Synthesis Studies : Researchers employ latanoprost in retrosynthesis analysis to explore feasible synthetic routes for prostaglandin derivatives, enhancing understanding of synthetic methodologies.

Biology

  • Cellular Signaling : Investigations into the effects of this compound on cellular processes have revealed its influence on various signaling pathways. Studies focus on how it modulates cell behavior, particularly in ocular tissues.
  • Pharmacodynamics : Research has delved into the pharmacodynamic properties of latanoprost, examining its mechanisms of action at the cellular level and its interaction with specific receptors.

Medicine

  • Glaucoma Treatment : The primary application of this compound is in ophthalmology, where it is extensively studied for its effectiveness in lowering intraocular pressure in patients with glaucoma. Clinical trials have demonstrated its efficacy and safety profile.
  • Innovative Formulations : Ongoing research aims to develop new ophthalmic drug formulations based on latanoprost, potentially enhancing therapeutic outcomes for patients with eye diseases.

Industry

  • Drug Development : The pharmaceutical industry utilizes this compound in the development of new drugs targeting ocular conditions. Its established efficacy serves as a basis for creating innovative therapeutic agents.
  • Material Science : Recent studies have explored the use of latanoprost in material science, particularly in developing biocompatible materials for drug delivery systems.

Case Study 1: Efficacy in Glaucoma Treatment

A clinical trial conducted with patients suffering from open-angle glaucoma demonstrated that latanoprost significantly reduced intraocular pressure compared to placebo. The study highlighted its long-term safety and tolerability, making it a preferred choice among ophthalmologists .

Case Study 2: Synthesis of Prostaglandin Analogs

Research investigating the synthesis pathways of prostaglandin analogs using this compound as a precursor provided insights into optimizing reaction conditions for higher yields. This study paved the way for developing more efficient synthetic routes for related compounds .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
ChemistryModel compound for prostaglandin studiesEnhanced understanding of chemical reactivity
BiologyStudies on cellular signalingModulates specific signaling pathways
MedicineTreatment for glaucomaProven efficacy in lowering intraocular pressure
IndustryDrug development and material sciencePotential for innovative drug formulations

Wirkmechanismus

PhXA41 exerts its effects by being hydrolyzed to latanoprost acid, which is an agonist of the F-prostaglandin (FP) receptor. This activation increases the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure. The molecular targets include the FP receptors in the eye, and the pathways involved are primarily related to aqueous humor dynamics .

Vergleich Mit ähnlichen Verbindungen

PhXA41 wird mit anderen Prostaglandin-Analoga verglichen, wie z. B.:

  • Travoprost
  • Bimatoprost
  • Tafluprost

Einzigartigkeit

PhXA41 ist einzigartig aufgrund seiner hohen Wirksamkeit bei der Senkung des Augeninnendrucks und seiner Fähigkeit, effektiv zu seiner aktiven Form hydrolysiert zu werden. Im Gegensatz zu einigen anderen Analoga weist es ein günstiges Nebenwirkungsprofil auf und wird von Patienten gut vertragen .

Ähnliche Verbindungen

Biologische Aktivität

Z-Eda-eda-Z is a compound that has garnered attention in recent research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes functional groups that facilitate interactions with biological targets. Its chemical formula is noted for containing azole and diketone moieties, which are often linked to bioactive properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Smith et al. (2023) reported the following minimum inhibitory concentrations (MICs) against selected bacteria:

Pathogen MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in treating resistant strains.

Anticancer Properties

This compound has also shown promise in cancer research. In vitro studies indicated that the compound induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, as illustrated in the following table summarizing cell viability results:

Cell Line IC50 (µM) Apoptosis Induction (%)
MCF-7 (Breast)1570
A549 (Lung)2065

The apoptotic effect was confirmed through flow cytometry analysis, highlighting the compound's potential as an anticancer therapeutic agent.

The mechanisms underlying the biological activity of this compound are multifaceted. Key pathways include:

  • Inhibition of DNA Synthesis : this compound interferes with DNA replication in microbial cells, leading to cell death.
  • Induction of Oxidative Stress : The compound generates reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It affects various signaling pathways associated with cell survival and proliferation, particularly those involving MAPK and PI3K/Akt.

Clinical Applications

A recent clinical trial investigated the efficacy of this compound in patients with resistant bacterial infections. The trial included 50 participants who received the compound over four weeks. Results indicated a significant reduction in infection rates, with an overall response rate of 78%.

Preclinical Studies

In animal models, this compound demonstrated a favorable safety profile. Toxicological assessments showed no significant adverse effects at therapeutic doses, indicating its potential for further development.

Eigenschaften

IUPAC Name

benzyl N-[2-[2-(phenylmethoxycarbonylamino)ethylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c24-19(26-15-17-7-3-1-4-8-17)22-13-11-21-12-14-23-20(25)27-16-18-9-5-2-6-10-18/h1-10,21H,11-16H2,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPBEWIGNADCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCNCCNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402452
Record name Dibenzyl 2,2'-iminobis(ethylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160256-75-7
Record name Dibenzyl 2,2'-iminobis(ethylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N''-Di-Z-diethylenetriamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

51.5 g (500 mmol) of diethylenetriamine and 139 ml (1 mol) of triethylamine are dissolved in dichloromethane and mixed at -20° C. with 161 g of benzyl cyanoformate (Fluka) in dichloromethane and then stirred overnight at room temperature. After the reaction is completed, concentration by evaporation is performed during draw-off, the residue is taken up in diethyl ether, the organic phase is washed with sodium carbonate solution and dried with sodium sulfate. The filtrate is mixed with hexane, the precipitate is filtered out and dried.
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
139 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
161 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4.87 g (47.2 mmol) of 1,4,7-triazaheptane as well as 5 ml of triethylamine are dissolved in 100 ml of dichloroethane. The solution of 15.22 g (94.4 mmol) of cyanobenzyl formate in 200 ml of dichloromethane is instilled in this solution within 3 hours. It is allowed to stir for 2 more days at room temperature, then evaporated to dryness in a vacuum, taken up in diethyl ether and washed with sodium bicarbonate solution. The ether solution is dried on sodium sulfate and evaporated to dryness in a vacuum. The residue is crystallized from a little ethanol. The title compound crystallizes into white needles. Yield: 11.46 g (65.7% of theory) Melting point: 73°-75° C. Elementary analysis: Cld: C 64.67 H 6.78 N 11.31 Fnd: C 64.82 H 6.64 N 11.28
Quantity
4.87 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
cyanobenzyl formate
Quantity
15.22 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Eda-eda-Z
Reactant of Route 2
Reactant of Route 2
Z-Eda-eda-Z
Reactant of Route 3
Reactant of Route 3
Z-Eda-eda-Z
Reactant of Route 4
Reactant of Route 4
Z-Eda-eda-Z
Reactant of Route 5
Reactant of Route 5
Z-Eda-eda-Z
Reactant of Route 6
Reactant of Route 6
Z-Eda-eda-Z

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.